D-Mannosamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

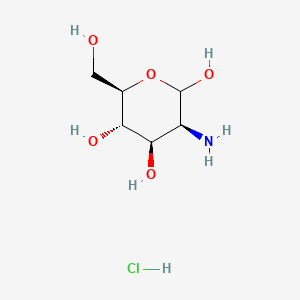

2D Structure

Properties

Molecular Formula |

C6H14ClNO5 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1 |

InChI Key |

QKPLRMLTKYXDST-OHXGPSCHSA-N |

SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O.Cl |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is the role of D-Mannosamine hydrochloride in glycoprotein synthesis?

An In-Depth Technical Guide to the Role of D-Mannosamine Hydrochloride in Glycoprotein Synthesis

Executive Summary

D-Mannosamine, an amino sugar epimer of D-glucosamine, occupies a pivotal position in the field of glycobiology. While its N-acetylated derivative, N-acetyl-D-mannosamine (ManNAc), is universally recognized as the committed precursor to all sialic acids, D-mannosamine itself serves as a critical starting material for chemical synthesis and a potent modulator of complex glycosylation pathways.[1][2] This guide delineates the dual functionality of this compound: first, as a foundational element for the biosynthesis and chemo-enzymatic synthesis of sialic acids and their analogs for metabolic glycoengineering (MGE); and second, as a specific inhibitor of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[3][4] We will explore the underlying biochemical mechanisms, provide detailed experimental protocols for its application in MGE, and discuss its utility as a research tool for scientists and drug development professionals aiming to probe and manipulate glycoprotein function.

The Central Role of Sialylation in Glycoprotein Function

Glycoproteins, proteins covalently modified with oligosaccharide chains (glycans), are integral to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. The terminal monosaccharide on many of these glycans is often a member of the sialic acid family, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans.[5] These terminal sialic acids act as key recognition epitopes and modulate the physicochemical properties of glycoproteins. The endogenous biosynthesis of Neu5Ac begins with the precursor ManNAc, which is derived from UDP-GlcNAc via the enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[1][6] D-Mannosamine serves as the structural parent of ManNAc and is a versatile starting point for the synthesis of modified ManNAc analogs used to probe this critical pathway.[2]

D-Mannosamine as a Precursor in Sialic Acid Biosynthesis

This compound (CAS 5505-63-5) is the stable, water-soluble form of this amino sugar, making it a convenient reagent for chemical synthesis.[7] While not a direct metabolic precursor in the same way as ManNAc, it is the foundational scaffold for creating a vast library of ManNAc analogs. The sialic acid biosynthetic pathway is remarkably permissive, capable of processing N-acyl-modified mannosamine analogs.[8][9] This tolerance is the cornerstone of metabolic glycoengineering.

The pathway initiates with ManNAc, which is phosphorylated to ManNAc-6-phosphate. This is then condensed with phosphoenolpyruvate to form sialic acid-9-phosphate, which is dephosphorylated to yield sialic acid (e.g., Neu5Ac).[1][6] The sialic acid is then activated to its CMP-sialic acid form in the nucleus, transported to the Golgi, and transferred onto nascent glycan chains by sialyltransferases. By introducing synthetic N-acyl analogs of D-mannosamine, researchers can intercept this pathway to produce glycoproteins decorated with unnatural, functionally-modified sialic acids.[5]

Application in Metabolic Glycoengineering (MGE)

MGE leverages the cell's natural metabolic pathways to incorporate unnatural monosaccharides bearing bioorthogonal functional groups (e.g., azides, alkynes, thiols) into the glycan structures of glycoproteins, known as the glycocalyx.[8][10] Peracetylated D-mannosamine analogs, such as N-azidoacetyl-D-mannosamine-tetraacylated (Ac4ManNAz), are cell-permeable and, once inside the cell, are deacetylated by cytosolic esterases.[11][12] The resulting ManNAz is then converted by the sialic acid biosynthetic machinery into the corresponding azido-sialic acid (SiaNAz), which is incorporated into cell-surface glycoproteins.[13] This places a chemical handle on the cell surface that can be selectively tagged with probes for imaging, proteomic analysis, or modulating cell function.[13][14]

Quantitative Data for MGE

The efficiency of metabolic labeling depends on cell type, concentration of the sugar analog, and incubation time. Below are typical starting concentrations for effective labeling.

| Parameter | Concentration Range | Incubation Time | Cell Type Example | Reference |

| Ac4ManNAz | 10-50 µM | 24-72 hours | Ba/F3, Jurkat, HEK293 | [12][14] |

| ManNProp | 20-100 µM | 48-72 hours | HL-60 | [10] |

| Ac5ManNTGc (Thiol) | 50-100 µM | 48-72 hours | Jurkat | [10][15] |

Experimental Protocol: Metabolic Labeling and Visualization of Sialoglycoproteins

This protocol provides a method for labeling cell-surface sialoglycoproteins using Ac4ManNAz followed by copper-free click chemistry with a DBCO-functionalized fluorescent probe.[13][14]

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat) in appropriate culture medium.

-

Ac4ManNAz stock solution (50 mM in sterile DMSO).

-

DBCO-functionalized fluorophore (e.g., DBCO-488) stock solution (5-10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% Paraformaldehyde in PBS).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Metabolic Labeling: a. Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips for microscopy). Allow cells to adhere and reach 70-80% confluency.[16] b. Prepare labeling medium by diluting the Ac4ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.[12] c. Aspirate the existing medium and replace it with the labeling medium. Culture a control group without Ac4ManNAz. d. Incubate cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[14]

-

Bioorthogonal Ligation (Live-Cell Imaging): a. Gently wash the metabolically labeled cells twice with pre-warmed PBS. b. Incubate the cells with a solution of the DBCO-fluorophore (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.[14] c. Wash the cells three times with PBS to remove the excess probe. d. Image the cells immediately using a fluorescence microscope with the appropriate filter sets.

-

Bioorthogonal Ligation (Fixed-Cell Imaging): a. Gently wash the metabolically labeled cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Incubate the fixed cells with the DBCO-fluorophore (10-20 µM in PBS) for 1 hour at room temperature, protected from light.[14] e. Wash the cells three times with PBS and mount coverslips for imaging.

D-Mannosamine as an Inhibitor of Glycosylation

Beyond its utility as a synthetic precursor, D-mannosamine itself can function as a potent and specific inhibitor of a different glycosylation pathway: the biosynthesis of GPI anchors.[3][4] GPI anchors are complex glycolipid structures that tether many proteins to the cell surface.

The inhibitory mechanism of D-mannosamine is highly specific. It does not broadly disrupt N-glycosylation but instead blocks the addition of the third mannose residue during the assembly of the GPI core glycan in the endoplasmic reticulum.[17] Evidence suggests that an activated form of mannosamine (likely GDP-ManNH₂) is used as a substrate by the first mannosyltransferase but the resulting intermediate cannot be utilized by the subsequent α1,2-mannosyltransferase, causing the pathway to stall.[17][18] This depletion of mature GPI anchors prevents their transfer to proteins, causing proteins that would normally be GPI-anchored to be secreted from the cell instead.[3][19]

Comparative Concentrations: MGE vs. Inhibition

The concentration at which D-mannosamine exerts its effects is critical. The concentrations required for GPI anchor inhibition are significantly higher than those typically used for metabolic labeling with its N-acyl analogs.

| Application | Compound | Effective Concentration | Effect | Reference |

| Metabolic Labeling | Ac4ManNAz | 10-50 µM | Incorporation into sialoglycans | [12][14] |

| GPI Inhibition | D-Mannosamine | 2-10 mM | Blocks GPI anchor synthesis | [3][4] |

Conclusion and Future Perspectives

This compound is a remarkably versatile molecule in glycobiology. It is the chemical foundation for synthesizing a vast toolkit of N-acyl analogs that enable metabolic glycoengineering, a powerful strategy for labeling, visualizing, and manipulating the cellular glycocalyx. Simultaneously, at higher concentrations, D-mannosamine acts as a specific inhibitor of GPI anchor formation, providing a valuable tool to study the function and trafficking of this important class of membrane proteins.[3][10] Understanding this dual role is essential for its proper application in research. Future work will likely expand the library of mannosamine analogs with novel functionalities, leading to more sophisticated methods for controlling cellular behavior and developing new therapeutic strategies against diseases characterized by aberrant glycosylation, such as cancer.[20]

References

- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 2. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mannosamine, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. D-マンノサミン 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. thno.org [thno.org]

- 12. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Mannosamine inhibits the synthesis of putative glycoinositol phospholipid anchor precursors in mammalian cells without incorporating into an accumulated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Mannosamine, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to D-Mannosamine: From Discovery to its Pivotal Role in Glycobiology

Abstract

D-Mannosamine (ManN), and more frequently its biologically active derivative N-Acetyl-D-mannosamine (ManNAc), represents a cornerstone in the field of glycobiology. While not as abundant in its free form as its epimer D-glucosamine, D-mannosamine is a critical precursor to the sialic acids, a class of monosaccharides that terminate glycan chains on cell surfaces and secreted proteins. This position grants it profound influence over a multitude of physiological and pathological processes, including cell-cell communication, immune regulation, and microbial pathogenesis. This technical guide provides an in-depth exploration of the discovery and natural occurrence of D-Mannosamine. It traces its historical identification, details its distribution across different biological kingdoms, and elucidates the core biosynthetic pathways that govern its formation. Furthermore, this document furnishes researchers, scientists, and drug development professionals with detailed methodologies for its synthesis and analysis, and discusses its burgeoning significance as a therapeutic agent.

Discovery and Historical Context

The journey to understanding D-Mannosamine is intrinsically linked to the study of complex carbohydrates and their components. Initial investigations in the early 20th century focused on the structural elucidation of polysaccharides and glycoproteins, leading to the identification of various amino sugars. While D-glucosamine was more readily isolated, the discovery of its C-2 epimer, D-mannosamine, was a more challenging endeavor due to its lower natural abundance and the difficulty in separating it from structurally similar hexosamines.

Seminal work in the mid-20th century established D-mannosamine as a constituent of certain bacterial polysaccharides. For instance, researchers identified D-mannosamine as a component of the lipopolysaccharides (LPS) in strains of Salmonella and E. coli, highlighting its role in the architecture of the bacterial cell envelope[1]. The development of more sophisticated chemical synthesis and enzymatic conversion techniques was crucial for obtaining pure D-mannosamine and ManNAc, enabling detailed study of their biological functions[2][3][4]. These advancements paved the way for the critical discovery that N-Acetyl-D-mannosamine is the committed biological precursor in the biosynthesis of sialic acids in mammalian cells[5].

Natural Occurrence and Distribution

D-Mannosamine and its derivatives are found across the domains of life, from bacteria to humans, typically as components of larger glycoconjugates.

Bacterial Kingdom

In bacteria, D-mannosamine is primarily found in its N-acetylated form (ManNAc) as a structural unit of capsular polysaccharides (CPS) and lipopolysaccharides (LPS)[6]. These surface glycans are critical for bacterial survival, mediating interactions with the host environment, providing protection from the immune system, and contributing to biofilm formation. Specific examples include:

-

Salmonella and Escherichia coli : D-Mannosamine has been identified as a component of the LPS in certain strains of these gram-negative bacteria[1].

-

Gut Microbiome : Commensal bacteria like Bacteroides thetaiotaomicron possess metabolic pathways to utilize N-glycans from the host, which involves the processing of mannosamine-containing disaccharides[7].

Mammalian Systems

In mammals, free D-mannosamine is rare. Instead, N-Acetyl-D-mannosamine (ManNAc) serves as a key metabolic intermediate[5]. Its primary and most critical role is as the direct precursor to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans[8]. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing vital roles in:

-

Cellular Communication : Sialylated glycans act as ligands for receptors (e.g., selectins and siglecs), mediating cell adhesion and signaling.

-

Immune Regulation : The sialic acid "cap" on cell surfaces helps the immune system distinguish "self" from "non-self," preventing autoimmune reactions.

-

Protein Stability : Sialylation increases the half-life of circulating glycoproteins by masking underlying galactose residues from hepatic clearance receptors.

ManNAc's central position in this pathway makes its availability a rate-limiting factor for cellular sialylation[5].

Biosynthesis and Metabolism

The metabolic pathways governing ManNAc levels are tightly regulated and represent a key control point in the synthesis of all sialic acids.

The Mammalian Sialic Acid Biosynthesis Pathway

The synthesis of Neu5Ac from basic metabolic building blocks is a cytoplasmic and nuclear process. The key steps involving ManNAc are initiated in the cytoplasm.

-

Initiation : The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthesis pathway which utilizes glucose and glutamine[5][9].

-

Epimerization (Rate-Limiting Step) : The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the conversion of UDP-GlcNAc into ManNAc. This is the committed and rate-limiting step in sialic acid biosynthesis[5].

-

Phosphorylation : The kinase domain of the same GNE enzyme then phosphorylates ManNAc at the C-6 position to yield ManNAc-6-phosphate (ManNAc-6-P)[5][8].

-

Condensation & Activation : ManNAc-6-P is condensed with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to Neu5Ac. In the nucleus, Neu5Ac is activated to CMP-Neu5Ac, the donor substrate for sialyltransferases in the Golgi apparatus[5].

Feedback Inhibition : The GNE enzyme is allosterically inhibited by the downstream product CMP-sialic acid, creating a negative feedback loop that tightly controls the rate of sialic acid production[5].

Caption: Mammalian Sialic Acid Biosynthesis Pathway.

Methodologies for Synthesis and Analysis

The study and application of D-mannosamine require robust methods for its synthesis and quantification.

Synthesis of N-Acetyl-D-mannosamine (ManNAc)

Industrial and laboratory-scale production of ManNAc often relies on the epimerization of its more abundant and less expensive isomer, N-Acetyl-D-glucosamine (GlcNAc).

| Synthesis Method | Principle | Advantages | Disadvantages | References |

| Alkaline Epimerization | Base-catalyzed (e.g., NaOH, Ca(OH)₂) conversion of GlcNAc to an equilibrium mixture containing ManNAc. | Cost-effective reagents, suitable for large scale. | Results in an equilibrium mixture (typically ~20-25% ManNAc), requiring difficult chromatographic separation from GlcNAc.[3][10] | [3] |

| Enzymatic Epimerization | Uses N-acyl-D-glucosamine 2-epimerase to convert GlcNAc to ManNAc. | High specificity, milder reaction conditions. | Enzyme cost and stability can be limiting factors.[3][10] | [10][11] |

| Chemo-enzymatic Synthesis | Combines alkaline or enzymatic epimerization of GlcNAc with a subsequent enzymatic step, such as using Neu5Ac aldolase to condense the newly formed ManNAc with pyruvate. This pulls the equilibrium towards ManNAc consumption. | High yield, continuous process potential. | Multi-step process requiring multiple enzymes/reagents. | [3][11] |

Experimental Protocol: Enzymatic Synthesis of ManNAc from GlcNAc

This protocol describes a general approach for the enzymatic conversion of GlcNAc to ManNAc, a crucial step often employed in the synthesis of sialic acid and its derivatives.

-

Enzyme Preparation : Obtain or express recombinant N-acyl-D-glucosamine 2-epimerase. Immobilizing the enzyme on a solid support can facilitate reuse and improve stability.

-

Reaction Setup : Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing ATP and MgCl₂ as cofactors for the enzyme.

-

Substrate Addition : Dissolve N-Acetyl-D-glucosamine (GlcNAc) in the buffer to a final concentration of 100-200 mM.

-

Enzymatic Conversion : Add the N-acyl-D-glucosamine 2-epimerase to the substrate solution. Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitoring : Periodically take aliquots from the reaction mixture to monitor the conversion of GlcNAc to ManNAc using analytical techniques such as HPLC or TLC. The reaction proceeds until it reaches equilibrium.

-

Purification : Once equilibrium is reached, terminate the reaction (e.g., by heat inactivation or removal of the immobilized enzyme). The resulting mixture of ManNAc and GlcNAc must be separated. This is typically the most challenging step and is often achieved using borate anion-exchange chromatography or preparative HPLC.

-

Verification : Confirm the identity and purity of the isolated ManNAc using NMR spectroscopy and mass spectrometry.

Analytical Techniques for Detection and Quantification

Accurate quantification of D-mannosamine and its derivatives in biological matrices is essential for pharmacokinetic studies and clinical diagnostics.

| Analytical Method | Principle | Sample Type | Detection Limit | Throughput | References |

| High-Performance Liquid Chromatography (HPLC) | Separation on an anion-exchange or HILIC column, often with pre- or post-column derivatization for fluorescence or UV detection. | Plasma, Serum, Urine | Low ng/mL to µg/mL | Medium | [12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to form volatile compounds, followed by separation and mass-selective detection. | Plasma, Serum | Low ng/mL | Low to Medium | [12] |

| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric readout. | Biological fluids | µg/mL | High | [12][13] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific method combining liquid chromatography separation with mass spectrometric detection. | Plasma, Serum, Tissues | pg/mL to ng/mL | High | [14] |

Experimental Protocol: Workflow for ManNAc Quantification in Plasma via LC-MS/MS

Caption: General workflow for quantifying ManNAc in plasma.

Physiological and Pharmacological Significance

The central role of ManNAc in sialic acid biosynthesis makes it a molecule of significant interest for therapeutic development.

Therapeutic Applications

-

GNE Myopathy : This rare genetic muscle-wasting disease is caused by mutations in the GNE gene, leading to deficient sialic acid production[15]. Oral supplementation with ManNAc can bypass the defective epimerase step, restore sialylation, and has shown promise in clinical trials for treating the condition[15].

-

Kidney Diseases : Pre-clinical evidence suggests that some forms of kidney disease, such as focal segmental glomerulosclerosis (FSGS), may be associated with insufficient sialylation of glomerular proteins. ManNAc therapy is being investigated as a way to restore normal protein sialylation and function[5].

-

Neurological Function : Studies have indicated that ManNAc administration can improve age-related cognitive dysfunction and synaptic plasticity impairments in animal models, possibly by enhancing the sialylation of neural cell adhesion molecules[16][17].

-

Cardiovascular Health : In mouse models, supplementation with ManNAc has been shown to normalize the sialylation of Immunoglobulin G (IgG), breaking the link between obesity and the development of hypertension[18].

Role in Biopharmaceutical Production

The glycosylation profile of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs), is a critical quality attribute that affects their efficacy, stability, and immunogenicity. The level of high-mannose glycans is particularly important. Recent studies have shown that adding ManNAc to the cell culture medium is a novel and effective strategy to selectively reduce the proportion of high-mannose (Man5) glycans on mAbs without negatively impacting other quality attributes or cell growth[19].

Conclusion and Future Outlook

From its challenging discovery as a minor component of bacterial cell walls to its current status as a key metabolite and promising therapeutic agent, D-Mannosamine has emerged from relative obscurity to a position of prominence in glycobiology and drug development. Its N-acetylated form, ManNAc, is the gatekeeper to the entire sialic acid family, giving it leverage over a vast array of biological functions.

Future research will likely focus on refining ManNAc-based therapies for GNE myopathy and expanding their application to other diseases characterized by hyposialylation. The development of more efficient large-scale synthesis methods will be crucial for making these therapies more accessible[3]. Furthermore, the role of ManNAc in modulating the glycosylation of biotherapeutics opens up new avenues for process optimization and the creation of next-generation protein drugs with enhanced properties. The continued exploration of D-Mannosamine and its metabolic pathways promises to yield further insights into the complex language of glycans and provide novel solutions to pressing medical challenges.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymic synthesis of N-acetyl-D-mannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 6. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 7. Discovery of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine Phosphorylase Involved in the Metabolism of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. US6541215B1 - Quantitative determination method of mannose and reagent therefor - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Chronic administration of N-acetyl-D-mannosamine improves age-associated impairment of long-term potentiation in the senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Supplementation With the Sialic Acid Precursor N-Acetyl-D-Mannosamine Breaks the Link Between Obesity and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannosamine Hydrochloride: A Technical Guide to its Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannosamine, a naturally occurring amino sugar and an epimer of glucosamine, is emerging as a significant modulator of immune responses. This technical guide provides an in-depth analysis of the mechanisms through which D-Mannosamine hydrochloride exerts its effects on the immune system. We will explore its fundamental role in altering cell surface glycosylation, particularly through the sialic acid biosynthesis pathway, and detail its subsequent impact on key immune cells, including T-cells, dendritic cells, and macrophages. This document synthesizes current research to provide a comprehensive overview, detailed experimental protocols, and insights into the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Introduction: The Significance of D-Mannosamine

D-Mannosamine (ManN) is a monosaccharide that serves as a crucial precursor in the biosynthesis of sialic acids.[1] Sialic acids are terminal sugar residues on the glycan chains of glycoproteins and glycolipids, collectively forming the glycocalyx on the cell surface. This dense layer of carbohydrates is pivotal in a vast array of biological processes, including cell-cell recognition, signaling, and immune surveillance.

This compound is the stable, water-soluble salt form of D-Mannosamine, making it suitable for experimental use in biological systems. Its ability to enter the sialic acid biosynthetic pathway allows it to act as a modulator of cell surface sialylation.[1][2] Alterations in the sialic acid content of the glycocalyx can profoundly influence the behavior of immune cells, making D-Mannosamine a molecule of significant interest for immunomodulatory therapies.[3]

Core Mechanism: Modulation of Sialic Acid Biosynthesis

The primary mechanism by which D-Mannosamine influences immune function is through its role as a precursor to N-acetyl-D-mannosamine (ManNAc), a key intermediate in the sialic acid biosynthesis pathway.[1][2] The bifunctional enzyme UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE/MNK) is the rate-limiting enzyme in this pathway.[4] It catalyzes the conversion of UDP-GlcNAc to ManNAc and the subsequent phosphorylation of ManNAc to ManNAc-6-phosphate.[4]

By providing an exogenous source of mannosamine, it is possible to influence the cellular pool of sialic acid precursors. Analogs of ManNAc can be used to inhibit the GNE/MNK enzyme, thereby reducing overall cell surface sialylation.[4][5] This modification of the cellular glycocalyx is a central theme in the immunomodulatory effects of D-Mannosamine and its derivatives.

Caption: Sialic acid biosynthesis pathway and the point of intervention for D-Mannosamine analogs.

Impact on Key Immune Cells and Pathways

T-Cell Regulation

D-Mannosamine and its related sugar, D-mannose, have demonstrated profound effects on T-cell differentiation and function. A key finding is the ability of D-mannose to induce the generation of regulatory T-cells (Tregs) from naive CD4+ T-cells.[6] This induction is mediated by the activation of latent TGF-β, a critical cytokine for Treg differentiation.[6][7] The process involves integrin αvβ8 and the generation of reactive oxygen species (ROS) resulting from a metabolic shift towards fatty acid oxidation.[6][7]

Key Effects on T-cells:

-

Induction of Tregs: Promotes the differentiation of Foxp3+ regulatory T-cells, which are crucial for maintaining immune tolerance and preventing autoimmunity.[6][8]

-

Suppression of Effector T-cells: D-mannose treatment has been shown to reduce the frequency of effector memory and follicular helper T-cells.[9]

-

Metabolic Reprogramming: D-mannose decreases glycolysis and increases fatty acid oxidation in T-cells, a metabolic state associated with Treg function.[6][8]

Dendritic Cell (DC) Modulation

Dendritic cells are potent antigen-presenting cells (APCs) that orchestrate adaptive immune responses. D-mannose has been shown to inhibit the maturation of bone marrow-derived dendritic cells (BMDCs).[8][9] This leads to a reduced ability of DCs to induce antigen-specific T-cell proliferation and activation.[8][9] The mechanism may involve the mannose receptor (CD206), a C-type lectin on the surface of DCs and macrophages that recognizes mannosylated ligands.[10]

Key Effects on Dendritic Cells:

-

Inhibition of Maturation: D-mannose treatment leads to a more immature phenotype of DCs, characterized by lower expression of activation markers like CD40 and CD80.[8]

-

Reduced T-cell Priming: Immature DCs are less effective at activating naive T-cells, contributing to an overall dampening of the immune response.[8][9]

-

Altered Cytokine Production: Maturing DCs treated with immunomodulatory agents can have altered cytokine profiles, for example, reduced IL-12 and increased IL-10, which favors a shift from Th1 to Th2 or regulatory responses.[11]

Macrophage Function

Macrophages are key players in both innate immunity and inflammation. D-mannose has been shown to suppress macrophage-mediated inflammation.[12] In vitro studies have demonstrated that D-mannose can limit the production of the pro-inflammatory cytokine IL-1β and suppress the activation of macrophages induced by lipopolysaccharide (LPS).[12] Furthermore, D-mannose can reduce oxidative stress and block phagocytosis in macrophages and microglia, which could be beneficial in neuroinflammatory conditions.[13][14]

Impact on NF-κB Signaling

The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammation and immunity.[15][16][17] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[] The activation of dendritic cells and macrophages by stimuli like LPS typically involves the NF-κB pathway.[][19] By inhibiting the maturation and activation of these cells, D-Mannosamine and related compounds can indirectly suppress NF-κB-driven inflammation. Dysregulation of NF-κB is a hallmark of many chronic inflammatory diseases, making it a key therapeutic target.[20]

Caption: Canonical NF-κB signaling pathway, a key driver of inflammation.

Experimental Protocols for Studying Immunomodulatory Effects

In Vitro T-Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T-cells into Treg cells.

Methodology:

-

Isolate Naive T-cells: Isolate naive CD4+CD25- T-cells from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

-

T-cell Receptor (TCR) Stimulation: Coat culture plates with anti-CD3 and anti-CD28 antibodies to provide TCR stimulation, which is necessary for T-cell activation and differentiation.

-

Treatment: Add this compound to the culture medium at various concentrations (e.g., 1-50 mM). Include a vehicle control (medium alone). For a positive control for Treg induction, add TGF-β1.[6]

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3 using flow cytometry. An increase in the percentage of CD4+CD25+Foxp3+ cells indicates Treg differentiation.

Dendritic Cell Maturation and Function Assay

Objective: To evaluate the impact of this compound on DC maturation and their ability to activate T-cells.

Methodology:

-

Generate BMDCs: Culture bone marrow cells from mice in the presence of GM-CSF and IL-4 for 6-8 days to generate immature DCs.

-

Treatment and Maturation: Treat the immature DCs with this compound for 24 hours. Subsequently, induce maturation by adding LPS (a TLR4 agonist) for another 24 hours.

-

Phenotypic Analysis: Harvest the DCs and analyze the expression of maturation markers (CD80, CD86, CD40, MHC-II) by flow cytometry. A reduction in the expression of these markers in the D-Mannosamine treated group compared to the LPS-only group indicates inhibition of maturation.[8]

-

Mixed Lymphocyte Reaction (MLR): Co-culture the treated DCs with allogeneic naive CD4+ T-cells.

-

Assess T-cell Proliferation: After 3-5 days, measure T-cell proliferation using a CFSE dilution assay or by [3H]-thymidine incorporation. Reduced proliferation in the presence of D-Mannosamine-treated DCs indicates impaired T-cell priming capacity.[9]

-

Cytokine Analysis: Collect supernatants from the co-culture and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA to assess the nature of the T-cell response.

Caption: General experimental workflow for assessing immunomodulatory effects.

Data Summary and Therapeutic Outlook

Research has consistently shown that D-Mannosamine and related sugars possess anti-inflammatory and immunoregulatory properties. These effects have been observed in various preclinical models of autoimmune and inflammatory diseases.

Table 1: Summary of Immunomodulatory Effects of D-Mannose/D-Mannosamine

| Immune Cell Type | Key Effect | Primary Mechanism | Disease Model Application |

| CD4+ T-Cells | Induction of Regulatory T-cells (Tregs) | TGF-β activation, metabolic shift | Autoimmune Diabetes, Airway Inflammation, Colitis[6][21][22] |

| Dendritic Cells | Inhibition of maturation and activation | Reduced expression of co-stimulatory molecules | Lupus[8][9] |

| Macrophages | Suppression of pro-inflammatory responses | Reduced IL-1β production, decreased phagocytosis | Sepsis, Neuroinflammation[12][13] |

| B-Cells | Reduction of germinal center B-cells and plasma cells | Downregulation of T-cell help | Lupus[8] |

The ability of D-Mannosamine to promote regulatory immune responses and dampen inflammatory pathways highlights its therapeutic potential. In models of ulcerative colitis, D-mannose treatment has been shown to alleviate disease symptoms by reducing pro-inflammatory cytokines, inhibiting oxidative stress, and upregulating Treg proportions.[21][22] Its potential application extends to other autoimmune diseases like lupus and type 1 diabetes.[6][8][9]

Conclusion and Future Directions

This compound is a potent immunomodulatory agent that operates through the fundamental process of altering cellular glycosylation. Its ability to promote the generation of regulatory T-cells while simultaneously dampening the activation of key innate immune cells like dendritic cells and macrophages provides a multi-pronged approach to controlling inflammation.

Future research should focus on:

-

Optimizing Delivery: Developing targeted delivery systems, such as mannosamine-engineered nanoparticles, to enhance uptake by specific immune cells like macrophages.[23]

-

Clinical Translation: Conducting clinical trials to evaluate the safety and efficacy of D-Mannosamine or its derivatives in patients with inflammatory and autoimmune disorders.

-

Synergistic Therapies: Investigating the potential of D-Mannosamine in combination with other immunomodulatory drugs to achieve enhanced therapeutic effects.

By continuing to unravel the intricate relationship between glycosylation and immune function, this compound and similar molecules may offer novel and effective therapeutic strategies for a range of immune-mediated diseases.

References

- 1. Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Mannosamine (hydrochloride) | Perceptive BioScience [perceptivebioscience.com]

- 4. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-mannose ameliorates autoimmune phenotypes in mouse models of lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. d-mannose suppresses oxidative response and blocks phagocytosis in experimental neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 17. The NF-κB signaling pathway in human genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis [frontiersin.org]

- 23. Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages: Advancing Targeted Therapy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of D-Mannosamine: A Technical Guide for Researchers

A Comprehensive Overview of Preclinical and Clinical Investigations into a Promising Sialic Acid Precursor

Authored by: Senior Application Scientist, Gemini Division

Abstract

D-Mannosamine (ManNAc), a naturally occurring amino sugar, stands at the forefront of therapeutic development for a class of debilitating genetic disorders rooted in deficient sialylation. As a key intermediate in the sialic acid biosynthetic pathway, ManNAc offers a logical and promising substrate replacement therapy. This technical guide provides an in-depth analysis of the preliminary studies on the therapeutic potential of D-Mannosamine, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, dissect preclinical and clinical findings in key disease areas, and provide detailed experimental protocols to empower further investigation. This guide is structured to offer not just a recitation of facts, but a causal narrative that underpins the scientific rationale for D-Mannosamine's therapeutic exploration.

Introduction: The Critical Role of Sialic Acid and the Promise of D-Mannosamine

Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] This terminal positioning makes them critical mediators of a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1][2] Deficiencies in the biosynthesis of sialic acid can lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG), with GNE myopathy being a prominent example.[1]

D-Mannosamine, and more specifically its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), is a pivotal precursor in the de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][3] In conditions where the enzymatic machinery for producing ManNAc is faulty, direct supplementation with ManNAc presents a rational therapeutic strategy to bypass the metabolic block and restore cellular sialylation. This guide will explore the scientific underpinnings and empirical evidence supporting the therapeutic journey of D-Mannosamine from a biochemical intermediate to a potential therapeutic agent.

Mechanism of Action: Bypassing the Bottleneck in Sialic Acid Biosynthesis

The therapeutic rationale for D-Mannosamine is elegantly simple: it provides the necessary substrate to replenish a deficient downstream product. The primary target for D-Mannosamine therapy is GNE myopathy, an autosomal recessive disorder caused by mutations in the GNE gene. This gene encodes a bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, which catalyzes the first two committed steps in sialic acid biosynthesis.[4]

The epimerase domain of the GNE enzyme converts UDP-GlcNAc to ManNAc, and the kinase domain subsequently phosphorylates ManNAc to ManNAc-6-phosphate.[3] In GNE myopathy, mutations in the GNE gene lead to reduced enzymatic activity, resulting in a deficiency of ManNAc and, consequently, hyposialylation of various glycoproteins.

D-Mannosamine supplementation circumvents this enzymatic bottleneck. Once taken up by the cell, it can be phosphorylated to ManNAc-6-phosphate, thereby providing the necessary substrate for the subsequent steps in the sialic acid biosynthetic pathway, ultimately leading to the production of CMP-sialic acid, the activated form of sialic acid used for glycosylation in the Golgi apparatus.[3][5]

References

- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of a functional CMP-sialic acid biosynthesis pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring the Impact of D-Mannosamine on Cell Surface Glycosylation

Abstract

Cell surface glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical determinant of cellular function, influencing processes from cell-cell recognition and signaling to immune responses. The ability to modulate this "glycocalyx" is of paramount importance in both basic research and therapeutic development. This guide provides a comprehensive technical overview of D-Mannosamine (ManN) and its N-acyl analogs as powerful tools for metabolic glycoengineering. We will delve into the molecular mechanisms by which these compounds alter cell surface sialylation, provide detailed, field-tested protocols for their application and the subsequent analysis of glycosylation changes, and offer insights into the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage D-Mannosamine and its derivatives to investigate and manipulate cell surface glycosylation.

Introduction: The Dynamic Glycocalyx and the Role of Sialic Acid

The cell surface is adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These glycans, attached to proteins (glycoproteins) and lipids (glycolipids), are not mere decorations but are integral to a vast array of biological processes. They mediate interactions with the extracellular matrix, pathogens, and other cells, and are key players in signal transduction pathways. Among the diverse monosaccharides that constitute the glycocalyx, sialic acids often occupy the terminal positions of glycan chains, making them critical mediators of cellular interactions.[1]

Alterations in cell surface glycosylation, particularly in sialylation, are hallmarks of various physiological and pathological states, including development, immune modulation, and cancer.[2][3] For instance, cancer cells often exhibit aberrant glycosylation patterns, which can contribute to metastasis and immune evasion.[2][3] The ability to experimentally manipulate cell surface glycosylation is therefore a powerful approach to understanding its role in health and disease and for developing novel therapeutic strategies.

Metabolic glycoengineering offers a robust method to modify cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways.[4][5] D-Mannosamine and its N-acyl-modified analogs are precursors in the sialic acid biosynthetic pathway and can be exploited to modulate the sialic acid content of the glycocalyx.[4][5][6]

D-Mannosamine and its Analogs: Mechanism of Action in Metabolic Glycoengineering

N-acetyl-D-mannosamine (ManNAc) is the natural precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][7] The cellular machinery responsible for sialic acid biosynthesis can tolerate modifications to the N-acyl group of ManNAc.[5] This promiscuity is the foundation of metabolic glycoengineering with D-Mannosamine analogs.

When cells are cultured in the presence of N-acyl-modified mannosamines, these unnatural precursors are taken up and processed by the sialic acid biosynthetic pathway.[4][8] This results in the production of corresponding unnatural sialic acids, which are then incorporated into glycoproteins and glycolipids on the cell surface.[4][5] This process can lead to a variety of outcomes, including:

-

Altered Cell Surface Charge: The incorporation of modified sialic acids can change the overall negative charge of the cell surface, impacting cellular adhesion and repulsion.

-

Modified Receptor Binding: Changes in terminal sialic acids can alter the binding of endogenous lectins, pathogens, and antibodies.

-

Introduction of Bioorthogonal Handles: Mannosamine analogs containing bioorthogonal functional groups (e.g., azides or alkynes) can be used to chemically label and visualize sialylated glycans.[5][6]

-

Inhibition of Sialic Acid Biosynthesis: Certain D-Mannosamine analogs can act as inhibitors of key enzymes in the sialic acid biosynthesis pathway, leading to a global reduction in cell surface sialylation.[9][10] For example, some analogs can inhibit the bifunctional enzyme UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE/MNK).[10]

Metabolic Pathway of N-Acyl-Modified Mannosamines

The diagram below illustrates the metabolic conversion of an exogenously supplied N-acyl-modified mannosamine analog into its corresponding sialic acid and its subsequent incorporation into a cell surface glycoprotein.

Caption: Metabolic pathway of N-acyl-modified mannosamine analogs.

Experimental Design and Methodologies

A well-designed experiment is crucial for obtaining reliable and interpretable results. The following sections outline key considerations and provide step-by-step protocols for studying the impact of D-Mannosamine on cell surface glycosylation.

Cell Line Selection and Culture

The choice of cell line will depend on the specific research question. Consider cell lines with well-characterized glycosylation profiles or those relevant to a particular disease model (e.g., cancer cell lines known for aberrant glycosylation). Maintain consistent cell culture conditions, as factors like cell density and passage number can influence glycosylation.

D-Mannosamine Treatment Protocol

Objective: To metabolically label cells with a D-Mannosamine analog to modify cell surface sialylation.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

D-Mannosamine or N-acyl-modified mannosamine analog (e.g., N-propanoyl-D-mannosamine, ManNProp)

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Protocol:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Preparation of Treatment Medium: Prepare a stock solution of the D-Mannosamine analog in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration. A concentration range of 10-100 µM is a good starting point, but the optimal concentration should be determined empirically for each cell line and analog.

-

Treatment: Remove the existing medium from the cells and replace it with the treatment medium. Culture the cells for a period of 24 to 72 hours. The incubation time should be optimized to allow for sufficient turnover of cell surface glycans.

-

Control Groups: Include appropriate controls:

-

Untreated Control: Cells cultured in normal medium.

-

Vehicle Control: Cells treated with the solvent used to dissolve the D-Mannosamine analog.

-

-

Harvesting: After the treatment period, wash the cells with PBS to remove any residual treatment medium before proceeding with downstream analysis.

Assessing the Impact on Cell Surface Glycosylation

Several techniques can be employed to analyze the changes in cell surface glycosylation following D-Mannosamine treatment.

Lectins are carbohydrate-binding proteins with high specificity for particular glycan structures.[11][12] Fluorescently labeled lectins can be used to probe for changes in cell surface glycans.

Protocol:

-

Cell Preparation: Harvest the treated and control cells and resuspend them in a staining buffer (e.g., PBS with 1% BSA).

-

Lectin Incubation: Incubate the cells with a fluorescently labeled lectin specific for sialic acid (e.g., Sambucus nigra agglutinin, SNA) or other relevant glycans. The choice of lectin and its concentration should be optimized.

-

Washing: Wash the cells to remove unbound lectin.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of lectin binding. A decrease in SNA binding would suggest a reduction in terminal sialic acids.

For a more detailed and comprehensive analysis of the changes in the glycome, mass spectrometry is the gold standard.[13][14] This technique can identify and quantify individual glycan structures.

General Workflow:

-

Glycan Release: Release N-glycans from glycoproteins using an enzyme such as PNGase F.

-

Purification and Derivatization: Purify the released glycans and derivatize them (e.g., by permethylation) to improve their ionization and fragmentation in the mass spectrometer.[13]

-

Mass Spectrometry Analysis: Analyze the derivatized glycans using techniques like MALDI-TOF-MS or LC-MS/MS.[14][15]

-

Data Analysis: Use specialized software to identify and quantify the different glycan structures based on their mass-to-charge ratio and fragmentation patterns.[16]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of D-Mannosamine analogs.

Caption: A generalized experimental workflow for studying D-Mannosamine's effects.

Data Interpretation and Troubleshooting

Expected Outcomes and Data Presentation

The expected outcome of treating cells with an inhibitory D-Mannosamine analog is a reduction in cell surface sialylation. This would be observed as a decrease in the mean fluorescence intensity in a lectin-based flow cytometry assay. In a mass spectrometry experiment, one would expect to see a decrease in the relative abundance of sialylated N-glycans.

Table 1: Example Data from a Lectin-based Flow Cytometry Experiment

| Treatment Group | Mean Fluorescence Intensity (MFI) | % of Control MFI |

| Untreated Control | 1500 ± 75 | 100% |

| Vehicle Control | 1480 ± 80 | 98.7% |

| 50 µM ManNProp | 850 ± 50 | 56.7% |

| 100 µM ManNProp | 600 ± 45 | 40.0% |

Common Pitfalls and Troubleshooting

-

No effect observed:

-

Insufficient concentration or incubation time: Optimize the concentration of the D-Mannosamine analog and the duration of the treatment.

-

Cell line resistance: Some cell lines may be less permeable to the analog or have less promiscuous enzymes.

-

Analog instability: Ensure the analog is properly stored and handled.

-

-

High variability between replicates:

-

Inconsistent cell culture conditions: Maintain strict control over cell seeding density, passage number, and medium composition.

-

Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing dilute solutions.

-

-

Cell toxicity:

-

High concentration of the analog: Perform a dose-response experiment to determine the optimal non-toxic concentration.

-

Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

-

Applications in Research and Drug Development

The ability to modulate cell surface glycosylation with D-Mannosamine and its analogs has numerous applications:

-

Cancer Research: Investigating the role of sialylation in tumor progression, metastasis, and immune evasion.[2][3][17]

-

Immunology: Studying the role of glycans in immune cell recognition and activation.

-

Infectious Disease: Exploring how viral and bacterial pathogens use host cell glycans for attachment and entry.

-

Drug Development:

-

Antibody-drug conjugates (ADCs): Modifying the glycosylation of cancer cells to enhance the binding and efficacy of therapeutic antibodies.

-

Cell-based therapies: Engineering the surface of therapeutic cells to improve their homing and persistence.

-

Biopharmaceutical production: In biopharmaceutical development, glycan profiling is crucial for the quality control of monoclonal antibodies and other recombinant glycoproteins.[13] For instance, N-acetyl-d-mannosamine has been shown to reduce high mannose glycosylation of monoclonal antibodies in CHO cells.[18]

-

Conclusion and Future Perspectives

D-Mannosamine and its N-acyl analogs are invaluable tools for the targeted modification of cell surface glycosylation. The methodologies described in this guide provide a robust framework for investigating the profound impact of the glycocalyx on cellular function. As our understanding of the "glyco-code" deepens, the ability to precisely edit the cell surface with these metabolic precursors will undoubtedly pave the way for new discoveries and therapeutic innovations. Future research will likely focus on developing more potent and specific D-Mannosamine analogs, as well as combining metabolic glycoengineering with other cutting-edge technologies like CRISPR-based gene editing to gain unprecedented control over the cellular glycome.

References

- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 2. Lectin-Based Approaches to Analyze the Role of Glycans and Their Clinical Application in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ManNAc and its Analogs-based Sialic Acid Glycoengineering - CD BioGlyco [bioglyco.com]

- 7. icepharma.com [icepharma.com]

- 8. researchgate.net [researchgate.net]

- 9. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. aspariaglycomics.com [aspariaglycomics.com]

- 14. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. JCI Insight - Clinical importance of high-mannose, fucosylated, and complex N-glycans in breast cancer metastasis [insight.jci.org]

- 18. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannosamine Hydrochloride: A Versatile Substrate for the Synthesis of Advanced Glycoconjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, are fundamental to a vast array of biological processes, from cellular recognition and signaling to immune responses. The ability to precisely synthesize and modify these complex structures is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics. D-Mannosamine hydrochloride emerges as a pivotal starting material in this endeavor, serving as a versatile precursor for the synthesis of sialic acid-containing glycoconjugates. This guide provides a comprehensive technical overview of the primary strategies for leveraging this compound in glycoconjugate synthesis, with a focus on metabolic glycoengineering and chemoenzymatic approaches. We delve into the underlying principles, provide detailed experimental protocols, and offer insights into the practical considerations and troubleshooting necessary for successful implementation in a research and drug development setting.

Introduction: The Central Role of D-Mannosamine in Glycobiology

D-Mannosamine, a C-2 epimer of D-glucosamine, is a naturally occurring amino sugar that serves as a key intermediate in the biosynthesis of sialic acids.[1] Sialic acids are terminal monosaccharides on the glycan chains of many glycoproteins and glycolipids, playing critical roles in cellular adhesion, signal transduction, and pathogen recognition.[2] The strategic introduction of D-mannosamine or its derivatives into biological systems or synthetic pathways allows for the precise modification of these crucial glycoconjugates.

This compound is a stable, water-soluble salt form of D-mannosamine, making it an ideal starting material for various synthetic applications.[3][4] Its primary utility lies in its conversion to N-acetyl-D-mannosamine (ManNAc) and its analogs, which are direct precursors in the sialic acid biosynthetic pathway.[5][6] This guide will explore the two predominant methodologies for utilizing this compound in the synthesis of glycoconjugates:

-

Metabolic Glycoengineering (MGE): A powerful technique that involves introducing unnatural mannosamine analogs into living cells, which then incorporate these modified sugars into their cell-surface glycans.[7][8]

-

Chemoenzymatic Synthesis: A hybrid approach that combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex glycoconjugates in vitro.[9][10]

This document will provide the theoretical framework and practical guidance for researchers to effectively employ this compound as a foundational tool in the exciting and rapidly evolving field of glycoscience.

The Sialic Acid Biosynthetic Pathway: The Gateway for D-Mannosamine Analogs

Understanding the endogenous sialic acid biosynthetic pathway is crucial to appreciating how D-mannosamine analogs can be used to modify cellular glycans. The process begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, which is then phosphorylated and condensed with phosphoenolpyruvate to form sialic acid. This newly synthesized sialic acid is then activated to CMP-sialic acid, the donor substrate for sialyltransferases, which catalyze its transfer to terminal positions on glycans within the Golgi apparatus.

By introducing exogenous D-mannosamine or its N-acylated analogs, we can effectively hijack this pathway. The cellular machinery recognizes these analogs and processes them, leading to the expression of modified sialic acids on the cell surface. This forms the basis of metabolic glycoengineering.

Chemical Synthesis of N-Acyl-D-mannosamine Analogs from this compound

The first critical step in many glycoconjugate synthesis strategies is the chemical modification of this compound to create N-acyl-D-mannosamine analogs. This typically involves an N-acylation reaction. Peracetylation of the hydroxyl groups is often performed to enhance cell permeability in metabolic glycoengineering applications.[11]

Step-by-Step Protocol for the Synthesis of Peracetylated N-Pentanoyl-D-mannosamine (Ac4ManNPent)

This protocol provides a representative example of the synthesis of a peracetylated N-acyl-D-mannosamine analog.

Materials:

-

Pyridine, anhydrous

-

Valeric anhydride

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

N-acylation:

-

Suspend this compound (1.0 eq) in anhydrous pyridine.

-

Cool the suspension to 0 °C in an ice bath.

-

Add valeric anhydride (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding methanol.

-

Concentrate the mixture under reduced pressure.

-

-

Peracetylation:

-

Dissolve the crude N-pentanoyl-D-mannosamine in anhydrous DCM.

-

Add acetic anhydride (5.0 eq) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure peracetylated N-pentanoyl-D-mannosamine.

-

Expected Yield: 60-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Metabolic Glycoengineering (MGE) with D-Mannosamine Analogs

Metabolic glycoengineering is a powerful technique for modifying the glycans of living cells by introducing unnatural monosaccharide precursors.[7][14] Peracetylated N-acyl-D-mannosamine analogs are commonly used due to their enhanced cell permeability.[15]

Step-by-Step Protocol for MGE in Mammalian Cells

This protocol outlines a general procedure for introducing N-acyl-D-mannosamine analogs into cultured mammalian cells.

Materials:

-

Mammalian cell line of choice (e.g., Jurkat, CHO, HEK293)

-

Complete cell culture medium

-

Peracetylated N-acyl-D-mannosamine analog (e.g., Ac4ManNPent)

-

Vehicle control (e.g., DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Fluorescently labeled lectin or antibody for detection (e.g., FITC-conjugated lectin that recognizes the modified sialic acid)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

-

-

Treatment with Mannosamine Analog:

-

Prepare a stock solution of the peracetylated N-acyl-D-mannosamine analog in a suitable solvent (e.g., DMSO).

-

Add the analog to the cell culture medium at the desired final concentration (typically in the range of 10-100 µM).[11] Include a vehicle control.

-

Incubate the cells for 24-72 hours.

-

-

Harvesting and Staining:

-

Harvest the cells (for adherent cells, use trypsin-EDTA).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).

-

Add the fluorescently labeled lectin or antibody at the recommended concentration.

-

Incubate on ice for 30-60 minutes in the dark.

-

Wash the cells twice with cold PBS to remove unbound label.

-

-

Flow Cytometry Analysis:

Troubleshooting MGE Experiments

| Problem | Possible Cause | Solution |

| Low incorporation of the analog | Insufficient incubation time or concentration. | Optimize incubation time (24-72 hours) and analog concentration (titrate from 10-100 µM).[11] |

| Low cell permeability of the analog. | Use peracetylated analogs to increase lipophilicity and cell uptake.[15] | |

| Cytotoxicity | High concentration of the analog. | Perform a dose-response experiment to determine the optimal non-toxic concentration.[11][19] |

| Off-target effects of the analog or its metabolites. | Synthesize and test analogs with different acyl chain lengths or protecting groups.[11][20] | |

| High background fluorescence | Non-specific binding of the detection reagent. | Include appropriate isotype controls for antibodies or use a lectin with a different sugar specificity as a negative control. |

| Autofluorescence of cells. | Include an unstained cell control in the flow cytometry analysis. |

Chemoenzymatic Synthesis of Glycoconjugates

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to produce complex glycoconjugates with high regio- and stereoselectivity.[9][21] In this approach, this compound can be used to chemically synthesize a modified sialic acid precursor, which is then enzymatically transferred to an acceptor molecule using a sialyltransferase. One-pot multi-enzyme (OPME) systems have emerged as a highly efficient strategy for chemoenzymatic synthesis.[22][23][24][25][26]

Key Enzymes in Chemoenzymatic Sialylation

-

Sialic Acid Aldolase: Catalyzes the condensation of a ManNAc analog with pyruvate to form the corresponding sialic acid analog.

-

CMP-Sialic Acid Synthetase: Activates the sialic acid analog by transferring CMP from CTP to form the high-energy donor substrate, CMP-sialic acid analog.

-

Sialyltransferases (STs): A family of enzymes that catalyze the transfer of the sialic acid analog from CMP-sialic acid to an acceptor glycan. The choice of sialyltransferase determines the linkage of the sialic acid (e.g., α2,3- or α2,6-).[1][27][28][29]

| Sialyltransferase Family | Acceptor Specificity (Typical) | Linkage Formed |

| ST3Gal | Galβ1-3GalNAc-R, Galβ1-4GlcNAc-R | α2,3 |

| ST6Gal | Galβ1-4GlcNAc-R | α2,6 |

| ST6GalNAc | GalNAc-R, Siaα2-3Galβ1-3GalNAc-R | α2,6 |

| ST8Sia | Sialic acid | α2,8 |

Step-by-Step Protocol for One-Pot Chemoenzymatic Sialylation

This protocol describes a general one-pot reaction for the synthesis of an α2,3-sialylated glycoconjugate.

Materials:

-

N-acyl-D-mannosamine analog

-

Sodium pyruvate

-

Cytidine triphosphate (CTP)

-

Acceptor glycan with a terminal galactose (e.g., lactose)

-

Sialic acid aldolase

-

CMP-sialic acid synthetase

-

α2,3-Sialyltransferase (e.g., from Pasteurella multocida)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Apparatus for product purification (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Reaction Setup:

-

In a single reaction vessel, combine the N-acyl-D-mannosamine analog, sodium pyruvate, CTP, and the acceptor glycan in the reaction buffer.

-

Add the three enzymes: sialic acid aldolase, CMP-sialic acid synthetase, and the α2,3-sialyltransferase.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37 °C) with gentle agitation.

-

Monitor the reaction progress by a suitable method, such as TLC or HPLC.

-

-

Purification:

-

Once the reaction is complete, terminate it by heating or adding a quenching agent.

-

Purify the desired sialylated glycoconjugate from the reaction mixture using an appropriate chromatography technique.

-

Expected Yield: 50-90% (highly dependent on the specific substrates and enzymes used)

Comparison of Synthesis Strategies

| Strategy | Advantages | Disadvantages | Scalability | Typical Yield |

| Chemical Synthesis | High versatility in analog design. | Multi-step, often with low overall yields; requires protection/deprotection steps.[2][30][31] | Moderate | 10-40% |

| Metabolic Glycoengineering | Allows for modification of glycans in living systems; useful for studying cellular processes.[7][8] | Potential for cytotoxicity; incorporation efficiency can be cell-type dependent.[11][19][20] | Low to moderate | N/A (quantified by expression level) |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity; mild reaction conditions; high yields.[9][10] | Requires access to purified enzymes; enzyme stability can be a concern. | High (especially with OPME) | 50-90% |

Conclusion and Future Perspectives

This compound is an invaluable and versatile substrate for the synthesis of complex glycoconjugates. The methodologies of metabolic glycoengineering and chemoenzymatic synthesis provide powerful tools for researchers in glycobiology and drug development to probe the functions of glycans and to create novel therapeutics. As our understanding of the enzymatic machinery of glycosylation deepens and new bioorthogonal chemistries are developed, the applications of D-mannosamine-derived analogs will undoubtedly continue to expand, opening new frontiers in the study and manipulation of the glycome.

References

- 1. The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 5505-63-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. D -甘露糖胺 盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bioorthogonal chemical reporter methodology for visualization, isolation and analysis of glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 7. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synthose.com [synthose.com]

- 13. This compound | 5505-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 16. Quantitative Analysis of Siglec Ligands by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flow Cytometry-Based Detection of Siglec Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.yale.edu [research.yale.edu]

- 19. mdpi.com [mdpi.com]

- 20. Metabolic oligosaccharide engineering with N‐Acyl functionalized ManNAc analogs: Cytotoxicity, metabolic flux, and glycan‐display considerations | Semantic Scholar [semanticscholar.org]

- 21. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. escholarship.org [escholarship.org]

- 26. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 30. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]

- 31. Chemical Synthesis of Glycans and Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical synthesis of D-Mannosamine hydrochloride for research purposes.

An In-depth Technical Guide to the Chemical Synthesis of D-Mannosamine Hydrochloride for Research Applications

Abstract

D-Mannosamine, a C-2 epimer of D-glucosamine, is a fundamentally important amino sugar in glycobiology and serves as a critical precursor for the biosynthesis of sialic acids. Its hydrochloride salt, D-Mannosamine HCl, is a stable, water-soluble formulation essential for a wide range of research applications, from the development of metabolic labels to the synthesis of complex oligosaccharides. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary chemical strategies for synthesizing this compound. We delve into the mechanistic principles, field-proven insights, and detailed experimental protocols for two robust synthetic routes: the base-catalyzed epimerization of N-acetyl-D-glucosamine and a classic method involving the epimerization of D-glucosaminic acid. The guide emphasizes the causality behind experimental choices, methods for purification and characterization, and includes comparative data to aid in methodological selection.

Introduction: The Significance of D-Mannosamine in Modern Research

D-Mannosamine (2-amino-2-deoxy-D-mannose) is a naturally occurring monosaccharide that plays a pivotal role in various biological processes. Its most recognized function is as the direct biosynthetic precursor to N-acetyl-D-mannosamine (ManNAc), which is subsequently converted into N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.[1][2] Sialic acids are terminal sugars on glycan chains of glycoproteins and glycolipids, mediating a vast array of cellular functions including cell-cell recognition, immune responses, and pathogen binding.